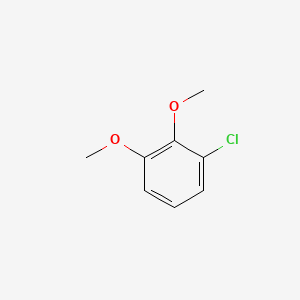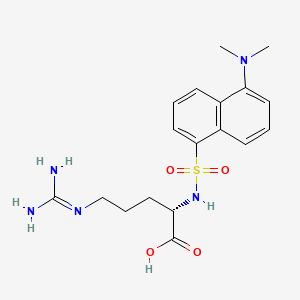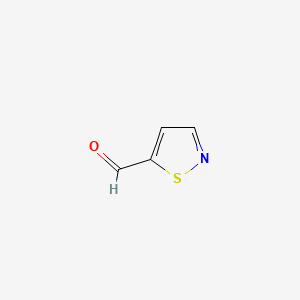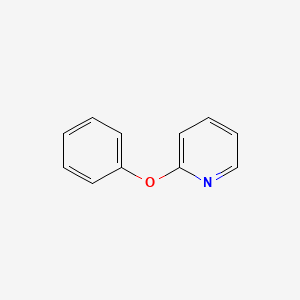
4-Methoxyphenyl 4-hydroxybenzoate
Übersicht
Beschreibung
“4-Methoxyphenyl 4-hydroxybenzoate” is a chemical compound with the molecular formula C14H12O4 . It is also known as “4-Hydroxybenzoic Acid 4-Methoxyphenyl Ester” or "4-Methoxyphenylparaben" .
Molecular Structure Analysis
The molecular structure of “4-Methoxyphenyl 4-hydroxybenzoate” consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The compound is solid at 20°C .
Physical And Chemical Properties Analysis
“4-Methoxyphenyl 4-hydroxybenzoate” is a white to almost white powder or crystal . . The compound has a melting point range of 193.0 to 197.0°C .
Wissenschaftliche Forschungsanwendungen
Biotechnology and Synthetic Biology
4-Methoxyphenyl 4-hydroxybenzoate: serves as a valuable intermediate in the production of various bioproducts. Through synthetic biology and metabolic engineering, this compound can be biosynthesized from 4-Hydroxybenzoic acid (4-HBA) , which is a key component in the microbial shikimate pathway . This pathway has been extensively studied for the production of aromatic amino acids and secondary metabolites, which are commercially valuable.
Food Industry Applications
In the food industry, 4-Methoxyphenyl 4-hydroxybenzoate can be utilized as a precursor for flavoring agents and preservatives. Its derivative, 4-HBA , has potential applications as a natural preservative due to its antimicrobial properties .
Cosmetic Industry Applications
The compound finds applications in the cosmetic industry as well. It can be used in the synthesis of various cosmetic ingredients, providing benefits such as UV protection and antioxidant properties. The biosynthetic techniques developed for 4-HBA and its derivatives support the cosmetic industry’s move towards more sustainable and biologically-derived ingredients .
Pharmaceutical Applications
In pharmaceuticals, 4-Methoxyphenyl 4-hydroxybenzoate can be a starting material for the synthesis of drugs. Its parent compound, 4-HBA , is involved in the biosynthesis of high-value compounds like resveratrol and gastrodin, which have therapeutic applications .
Fungicide Development
The agricultural sector can benefit from the fungicidal properties of compounds derived from 4-Methoxyphenyl 4-hydroxybenzoate . Research into the biosynthesis of 4-HBA -based products has opened up possibilities for developing new, environmentally friendly fungicides .
High-Performance Material Synthesis
4-Methoxyphenyl 4-hydroxybenzoate: is also significant in the manufacturing of high-performance liquid crystal polymers (LCPs). These polymers have a wide range of applications in the thermoplastic industry due to their superior properties .
Safety and Hazards
“4-Methoxyphenyl 4-hydroxybenzoate” may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and to avoid contact with skin, eyes, or clothing . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell, influencing biochemical pathways .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
4-Methoxyphenyl 4-hydroxybenzoate may influence several biochemical pathways. For instance, it is known that 4-Hydroxybenzoic acid, a similar compound, is involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxyphenyl 4-hydroxybenzoate . These factors could include pH, temperature, and the presence of other compounds.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-6-8-13(9-7-12)18-14(16)10-2-4-11(15)5-3-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQSVJUCLQYISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342069 | |
| Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 4-hydroxybenzoate | |
CAS RN |
50687-62-2 | |
| Record name | Benzoic acid, 4-hydroxy-, 4-methoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50687-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Methoxyphenyl 4-hydroxybenzoate used as a starting material in the synthesis of liquid crystal polymers?
A1: 4-Methoxyphenyl 4-hydroxybenzoate (MPHB) serves as a crucial building block in synthesizing liquid crystal polymers. The structure of MPHB, with its rigid aromatic rings connected by ester linkage, contributes to the molecule's overall rigidity. This rigidity is important for liquid crystal behavior.
Q2: How does the flexibility of the polymer main chain affect the liquid crystal properties of polymers derived from 4-Methoxyphenyl 4-hydroxybenzoate?
A2: The research clearly demonstrates that the flexibility of the polymer main chain plays a crucial role in determining if a polymer derived from MPHB will exhibit liquid crystal properties. []
- When MPHB was incorporated into a polymer with a relatively flexible main chain (using epihydrodrine in the synthesis), the resulting polymer (PMPEB) displayed liquid crystal behavior. []
- Conversely, when MPHB was incorporated into a polymer with a rigid main chain (using methacryloyl chloride), the resulting polymer (PMPMAB) did not exhibit liquid crystal properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)









